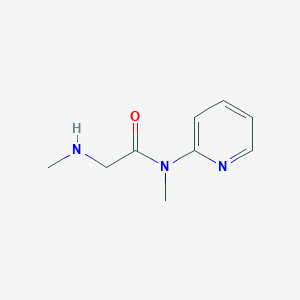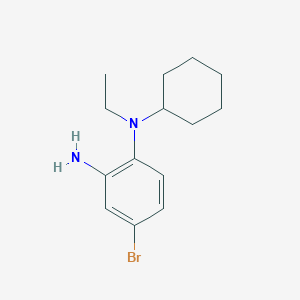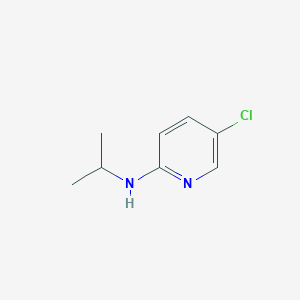
Methyl 3-bromo-6-cyano-2-formylphenylacetate
Übersicht
Beschreibung
Methyl 3-bromo-6-cyano-2-formylphenylacetate is an organic compound composed of a phenylacetate ester with a bromo-cyano-formyl substituent. It is a colorless liquid with a sharp odor and is soluble in organic solvents. The compound has a variety of applications in scientific research and laboratory experiments due to its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-6-cyano-2-formylphenylacetate has a variety of applications in scientific research. It has been used as a reagent in organic synthesis reactions, as a catalyst in the formation of polymers and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in spectroscopy and as an inhibitor in enzymatic reactions. Additionally, it has been used as a model compound for studying the structure and properties of other compounds.
Wirkmechanismus
Methyl 3-bromo-6-cyano-2-formylphenylacetate is an organic compound that acts as a catalyst in the formation of polymers and as a ligand in coordination chemistry. In the formation of polymers, the compound acts as a catalyst by forming a complex with the monomers, which then leads to the formation of the polymer. In coordination chemistry, the compound acts as a ligand by forming a complex with the metal ion, which then leads to the formation of the coordination complex.
Biochemical and Physiological Effects
Methyl 3-bromo-6-cyano-2-formylphenylacetate has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to have no effect on the cardiovascular or respiratory systems. Furthermore, the compound has been found to have no mutagenic or teratogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-bromo-6-cyano-2-formylphenylacetate has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it an attractive choice for use in laboratory experiments. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, the compound is volatile and has a strong odor, which can be a disadvantage in some applications.
Zukünftige Richtungen
Future research on methyl 3-bromo-6-cyano-2-formylphenylacetate could focus on further exploring its potential applications in organic synthesis, polymer formation, coordination chemistry, spectroscopy and enzymatic reactions. Additionally, further research could be conducted to explore the compound’s potential toxicity and mutagenic effects. Finally, further research could be conducted to explore the compound’s potential as a drug or therapeutic agent.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-7(5-13)2-3-10(12)9(8)6-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYOMHACMAASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)

![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)


![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)


![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)